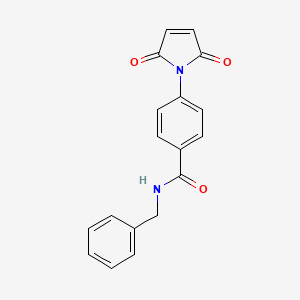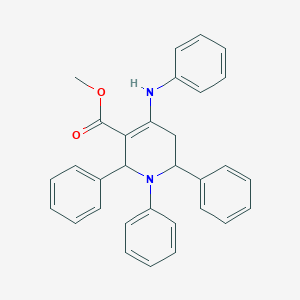![molecular formula C24H18N4O2S B11044076 3-[(4-Methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11044076.png)
3-[(4-Methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine typically involves the reaction of pyrazole-3(5)-diazonium salts with appropriate β-ketosulfones . The interaction of sulfonyl derivatives of pyrazolo[5,1-c][1,2,4]triazines with sodium dithionite or thiourea 1,1-dioxide under mild conditions results in chemospecific partial reduction of the as-triazine ring .
Industrial Production Methods
the general approach involves the use of environmentally benign, affordable, and highly selective reagents for the reduction of aza-heterocycles .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine undergoes various types of chemical reactions, including:
Reduction: The compound can be partially reduced using sodium dithionite or thiourea 1,1-dioxide.
Substitution: The sulfonyl group can be substituted under specific conditions.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, thiourea 1,1-dioxide.
Catalysts: Pt/C, Pd/C, PtO2, Pd(OH)2, Raney nickel.
Major Products Formed
The major products formed from these reactions include partially reduced derivatives of the pyrazolo[5,1-c][1,2,4]triazine ring .
Scientific Research Applications
3-[(4-Methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral, anticancer, and antimicrobial activities.
Materials Science: It is used in the development of new materials with unique electronic and photophysical properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine involves the interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine
- 4-Phenyl-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine
Uniqueness
3-[(4-Methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C24H18N4O2S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C24H18N4O2S/c1-17-12-14-20(15-13-17)31(29,30)24-22(19-10-6-3-7-11-19)28-23(26-27-24)21(16-25-28)18-8-4-2-5-9-18/h2-16H,1H3 |
InChI Key |
KSRCPLUUEGZHDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=CC=C4)N=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11043993.png)
![3-(4-Chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044001.png)
![3-(3,4-dimethoxyphenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044007.png)
![3-(2,4-Dichlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044011.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B11044018.png)
![N-{1-[(1,3-benzodioxol-5-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B11044024.png)
![4-(4-hydroxy-3-methoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11044025.png)
![Prop-2-en-1-yl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11044039.png)
![N-(4-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide](/img/structure/B11044042.png)


![Ethyl 4-hydroxy-5-{3-[(4-methoxybenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11044065.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11044068.png)

